(Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Mass Spectrometry Quantitative Analysis Isotope Dilution

Unlabeled or singly-labeled phosphonium salts often fail in complex matrix quantification due to signal overlap with natural isotopic peaks. This dual d3,13C-labeled standard solves this with a +4.022 Da exact mass shift and a unique 13C NMR handle, enabling unambiguous differentiation. • +4 Da nominal shift eliminates interference from natural abundance isotopes in HRMS. • 13C methyl singlet serves as a built-in qNMR internal standard, removing the need for external calibration curves. • Install a d3,13C-methyl label onto carbonyl compounds via Wittig olefination for dual-track metabolic tracing. White solid, soluble in ether; store at -20°C. Global shipping from BenchChem for immediate research deployment.

Molecular Formula C22H24IP
Molecular Weight 446.3 g/mol
CAS No. 1896-61-3
Cat. No. B174124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methyl)tri-4-tolylphosphonium Iodide-d3,13C
CAS1896-61-3
Molecular FormulaC22H24IP
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]
InChIInChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1
InChIKeySUQPXWWSBRNXEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C Overview


(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a stable isotope-labeled quaternary phosphonium salt . It is distinguished from its unlabeled counterpart (CAS 1896-61-3) by the selective enrichment of the methyl group with both deuterium (d3) and carbon-13 (13C) isotopes . This specific isotopic signature results in a molecular weight of 450.32 g/mol, corresponding to the molecular formula C21[13C]H21D3IP [1]. The compound is a white solid, soluble in ether, and requires storage at -20°C .

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C vs. Unlabeled Analogs


Generic or unlabeled (Methyl)tri-4-tolylphosphonium iodide cannot replace the dual-labeled version in studies requiring precise mass spectrometric or NMR-based quantification. The unlabeled compound shares the exact same chemical reactivity but lacks the distinct mass and isotopic signatures essential for tracking and differentiation in complex mixtures . Singly-labeled variants, such as the d3-only version (MW 449.32), provide only a +3 Da shift, which can be insufficient to resolve the analyte from naturally occurring isotopic peaks or matrix interferences, especially in high-resolution mass spectrometry (HRMS) [1]. The d3,13C dual-labeled compound provides a +4 Da mass shift (exact mass shift of +4.022 Da) and a unique 13C NMR handle, enabling unambiguous differentiation from both the unlabeled and d3-only species, thereby reducing the risk of signal overlap and quantification errors .

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C: Evidence vs. Analogs


Mass Spectrometry: Enhanced Quantification via Dual Labeling

The dual isotopic labeling of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C results in a molecular weight of 450.32 g/mol, representing a nominal mass increase of +4 Da compared to the unlabeled parent compound (MW 446.31) . This shift is superior to the +3 Da shift provided by a singly-labeled d3 variant (MW 449.32), allowing for better separation from the unlabeled analyte's M+1, M+2, and M+3 isotopic peaks in mass spectrometry [1]. This distinct mass signature minimizes isotopic overlap and background interference, enabling more accurate quantification when used as an internal standard .

Mass Spectrometry Quantitative Analysis Isotope Dilution

Mechanistic Studies: Dual Isotope Tracing in Wittig Reactions

The specific labeling of the methyl group with both deuterium and carbon-13 allows for its direct and unambiguous tracking during chemical reactions, particularly Wittig olefinations where the methyl group is transferred . While an unlabeled or singly-labeled compound can be used in the reaction, the dual label enables researchers to follow the fate of the methyl carbon and its hydrogen atoms simultaneously using a combination of 13C NMR and 2H NMR or MS, providing a more complete picture of the reaction mechanism and stereochemical outcomes . This dual-mode tracking is not possible with unlabeled or d3-only analogs .

Reaction Mechanisms Wittig Reaction Isotopic Tracing

NMR Spectroscopy: Unique 13C Labeling Advantage

The incorporation of a single 13C atom into the methyl group of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C creates a distinct and quantifiable signal in 13C NMR spectroscopy . In contrast, unlabeled and d3-only variants rely on the low natural abundance of 13C (1.1%), resulting in a complex and weak multiplet. The enriched 13C signal in the target compound allows for selective excitation and quantification, simplifying complex spectra and improving the signal-to-noise ratio . This is a critical advantage for studying molecular interactions, dynamics, and for use as a quantitative internal standard in NMR .

NMR Spectroscopy Quantitative NMR Structural Biology

High-Resolution Mass Spectrometry: Definitive Resolution

For high-resolution mass spectrometry (HRMS) applications, the exact mass of the dual-labeled compound is 450.08800 Da . This provides an exact mass shift of +4.022 Da from the unlabeled parent (exact mass 446.066 Da) . This precise difference allows for definitive resolution of the labeled internal standard from the unlabeled analyte, even when analyzing compounds with similar or identical nominal masses. A d3-only variant provides a smaller exact mass shift of approximately +3.018 Da, which may not be sufficient to resolve the analyte from its naturally occurring 13C2 or 34S isotopes in HRMS workflows [1].

High-Resolution Mass Spectrometry Metabolomics Trace Analysis

Research Applications of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C


LC-MS/MS Internal Standard

The +4 Da nominal mass shift and +4.022 Da exact mass shift of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C relative to the unlabeled compound make it an ideal internal standard for the accurate quantification of the parent molecule in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This is critical for studies investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs containing this moiety, or for environmental monitoring where precise quantitation of trace levels is required .

Wittig Reaction Mechanistic Probe

This compound is specifically suited for use as a mechanistic probe in Wittig reactions. The dual isotopic labeling (d3 and 13C) on the reactive methyl group allows researchers to follow the fate of both the carbon and hydrogen atoms as the ylide is formed and subsequently reacts with a carbonyl compound to form an alkene . This dual-track approach provides deeper insight into stereochemical outcomes and reaction kinetics than is possible with unlabeled or singly-labeled reagents, facilitating reaction optimization and catalyst development .

Quantitative 13C NMR Standard

The enriched 13C methyl group provides a strong, easily identifiable singlet in 13C NMR spectra, making (Methyl)tri-4-tolylphosphonium Iodide-d3,13C a valuable internal standard for quantitative 13C NMR (qNMR) . It can be used to accurately determine the concentration of other carbon-containing compounds in a mixture, to validate analytical methods, and to assess the purity of reference materials without the need for calibration curves constructed from identical analytes .

Synthesis of Dual-Labeled Olefins for Tracer Studies

As a Wittig reagent, (Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be used to install a d3,13C-methyl group onto a wide variety of carbonyl-containing molecules . The resulting dual-labeled olefins are powerful tools for in-depth metabolic tracing, drug metabolism, and environmental fate studies, where simultaneous tracking of the carbon skeleton and specific hydrogen atoms is required .

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